Domperidone Impurity C
CAS No.: 118435-03-3
Cat. No.: VC0195825
Molecular Formula: C22H24ClN5O3
Molecular Weight: 441.91
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118435-03-3 |
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Molecular Formula | C22H24ClN5O3 |
Molecular Weight | 441.91 |
IUPAC Name | 6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
SMILES | C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Appearance | White to Off-White Solid |
Melting Point | >162°C |
Introduction
Chemical Identity and Structural Characteristics
Domperidone Impurity C exists in two documented forms: anhydrous and monohydrate. The anhydrous form has a molecular formula of C22H24ClN5O3 with a molecular weight of 441.91 g/mol . The monohydrate form has a molecular formula of C22H24ClN5O3.H2O and a corresponding molecular weight of 459.94 g/mol .
Nomenclature and Identification
Several naming conventions and identifiers are associated with this compound:
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IUPAC Name: 6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one
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Alternative Name: 5-chloro-1-(1-oxido-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl)-1H-benzimidazol-2(3H)-one monohydrate (for the monohydrate form)
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CAS Numbers: 118435-03-3 (anhydrous) and 2575516-36-6 (monohydrate)
Physical and Chemical Properties
Domperidone Impurity C presents as a white to off-white solid with a melting point above 162°C. Its chemical structure features a chlorobenzimidazolone linked to a piperidinyl group, which in turn is connected to a benzimidazolone through a propyl chain. The nitrogen of the piperidine ring is oxidized, creating the N-oxide functional group that distinguishes this impurity from domperidone itself.
The recommended storage temperature for this compound is -20°C, indicating potential stability concerns at higher temperatures .
Analytical Methods and Characterization
Chromatographic Behavior
Domperidone Impurity C is typically analyzed using reversed-phase liquid chromatography (RP-LC) methods. In a published stability-indicating method, this impurity can be separated and quantified using a gradient elution on a C18 column (250mm × 4.6mm, 5μm) with a mobile phase comprising potassium phosphate buffer and acetonitrile .
Spectroscopic Properties
The compound is typically detected at a wavelength of 285 nm in UV detection systems, which is suitable for both domperidone and its impurities due to their similar spectral properties .
Relative Response Factor
The relative response factor (RRF) for Domperidone Impurity C has been determined to be 0.79 in relation to the parent compound domperidone . This value is essential for accurate quantification in pharmaceutical analysis.
Analytical Performance Characteristics
Validation Parameters
Extensive validation studies have been conducted on analytical methods for Domperidone Impurity C, with impressive results:
Parameter | Result |
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Recovery (Mean) | 99.59% to 100.15% |
Relative Standard Deviation | 2.16% |
LOQ Level Recovery | 95.5% |
Linearity | Satisfactory from 50% to 150% of target concentration |
The high recovery rates and low relative standard deviation values indicate excellent accuracy and precision in the analytical methods used for this impurity .
Occurrence and Formation
Domperidone Impurity C is formed through oxidation of the nitrogen atom in the piperidine ring of domperidone. This oxidation can occur during:
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The manufacturing process of domperidone
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Storage under adverse conditions
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Exposure to oxidizing agents
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Natural degradation over time
Understanding the formation pathways of this impurity is crucial for developing robust manufacturing processes and appropriate storage conditions for domperidone-containing pharmaceutical products.
Pharmaceutical Significance
Quality Control Applications
Domperidone Impurity C serves as an important marker in pharmaceutical quality control. Its presence and concentration provide valuable information about:
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The quality of the manufacturing process
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The storage conditions of the product
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The shelf-life and stability of domperidone formulations
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Potential safety concerns related to impurities
Regulatory Considerations
Pharmaceutical regulatory agencies worldwide have established limits for Domperidone Impurity C in finished products. These limits are typically based on toxicological assessments and follow the ICH (International Council for Harmonisation) guidelines for impurities in drug substances and products.
Specification | Details |
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Purity | >95% |
Appearance | White to Off-White Solid |
Melting Point | >162°C |
Available Quantities | 50mg - 5g |
Storage Condition | -20°C |
Shipping Temperature | 25°C |
Analytical Applications in Pharmaceutical Formulations
Domperidone Impurity C has been successfully measured in pharmaceutical formulations through validated stability-indicating methods. One notable example is a single gradient stability-indicating reversed-phase LC method developed for the simultaneous estimation of impurities in omeprazole and domperidone capsules .
This method demonstrated excellent specificity, precision, and accuracy for Domperidone Impurity C, with validation parameters well within accepted criteria for pharmaceutical analysis. The method's robustness under varied chromatographic conditions (flow rate, buffer pH, and percentage of organic strength) further confirms its suitability for routine quality control applications .
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